

MPI-0479605: A Technical Guide to its Effects on Mitosis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MPI-0479605	
Cat. No.:	B15604637	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPI-0479605 is a potent and selective, ATP-competitive small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK).[1][2][3][4] Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][5] Disruption of Mps1 function with MPI-0479605 leads to aberrant mitosis, resulting in aneuploidy and subsequent cell death, making it a compound of interest for cancer therapeutics.[1][2] This technical guide provides an in-depth overview of the effects of MPI-0479605 on mitosis, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

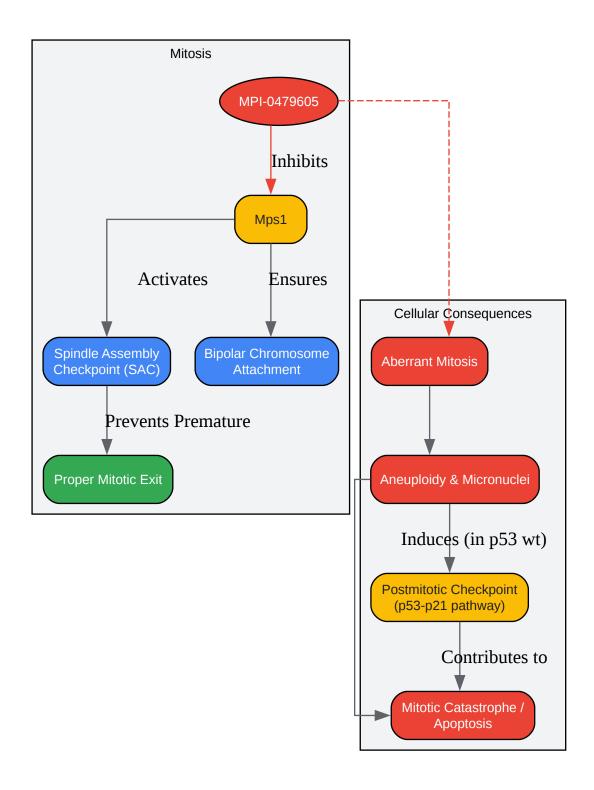
Mechanism of Action

MPI-0479605 exerts its effects by directly inhibiting the kinase activity of Mps1.[1][2] Mps1 is a dual-specificity protein kinase that plays an essential role in the proper attachment of chromosomes to the mitotic spindle and in maintaining the SAC until all chromosomes are correctly aligned at the metaphase plate.[1][2]

By inhibiting Mps1, **MPI-0479605** disrupts the SAC, causing cells to prematurely exit mitosis despite the presence of unattached chromosomes.[5][6] This leads to severe chromosome missegregation, aneuploidy (an abnormal number of chromosomes), and the formation of micronuclei.[1][2]



In cells with functional p53, the cellular stress induced by MPI-0479605 treatment can trigger a postmitotic checkpoint. This checkpoint is characterized by the activation of the p53-p21 pathway in a manner dependent on ATM and RAD3-related (ATR) kinases.[1][2] Ultimately, treatment with MPI-0479605 leads to growth arrest, inhibition of DNA synthesis, and cell death through mitotic catastrophe and/or apoptosis in both p53 wild-type and mutant cell lines.[1][2]





Click to download full resolution via product page

Caption: Mechanism of action of MPI-0479605 in disrupting mitosis.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of **MPI-0479605**.

Table 1: In Vitro Kinase Inhibitory Activity

Target Kinase	IC50 (nM)	Selectivity vs. Other Kinases
Mps1 (TTK)	1.8[3][4]	>40-fold[3]
JNK	110[7]	_
FER	590[7]	

Table 2: In Vitro Cellular Activity



Cell Line	GI50 (nM)	Assay Duration
Panel of Tumor Cell Lines	30 - 100[3]	3 or 7 days[3]
HCT-116	Varies (dose-dependent)	Not specified
A549	Not specified	Not specified
Colo205	Not specified	Not specified
DU-4475	Not specified	Not specified
DU-145	Not specified	Not specified
HCC827	Not specified	Not specified
HT29	Not specified	Not specified
MDA MB 231	Not specified	Not specified
MiaPaCa2	Not specified	Not specified
NCI-H69	Not specified	Not specified
NCI-H460	Not specified	Not specified
NCI-N87	Not specified	Not specified
OPM2	Not specified	Not specified
OVCAR-3	Not specified	Not specified

Table 3: In Vivo Antitumor Activity in Xenograft Models

Xenograft Model	Dosing Schedule	Tumor Growth Inhibition (%)
HCT-116	30 mg/kg, daily, i.p.	49[4][7]
HCT-116	150 mg/kg, every 4 days, i.p.	75[7]
Colo-205	30 mg/kg, daily, i.p.	No inhibitory activity[4]
Colo-205	150 mg/kg, every 4 days, i.p.	63[4]



Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Mps1 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of MPI-0479605 on Mps1 kinase.

- Reaction Termination: Reactions are stopped by the addition of 3% phosphoric acid.
- Sample Transfer: The terminated reactions are transferred to P81 filter plates.
- Washing: Samples are washed with 1% phosphoric acid.
- Radioactivity Measurement: The incorporation of ³³P is measured using a TopCount scintillation reader.
- ATP Concentration: In-house kinase assays are conducted at 2x Km ATP concentrations.

Cell Viability Assay

This protocol is used to determine the GI50 of MPI-0479605 in various tumor cell lines.

- Cell Lines: A panel of tumor cell lines including A549, Colo205, HCT116, etc., are used.
- Treatment: Cells are treated with various concentrations of MPI-0479605 for 3 or 7 days.
- Viability Measurement: Cell viability is assessed using the CellTiter-Glo Luminescent Cell Viability Assay.

Spindle Assembly Checkpoint (SAC) Override Assay

This assay determines the ability of **MPI-0479605** to override a nocodazole-induced mitotic arrest.

- Cell Line: HeLa cells are a suitable model.
- Mitotic Arrest: Cells are treated with 250 ng/ml nocodazole for 17 hours to induce mitotic arrest.



- MPI-0479605 Treatment: MPI-0479605 is added to the nocodazole-arrested cells for an additional 4 hours.
- Fixation and Staining: Cells are fixed and stained with an anti-phospho-histone H3 antibody and Hoechst dye.
- Analysis: The percentage of mitotic cells is determined by image analysis. Data is normalized to the percentage of mitotic cells treated with nocodazole alone.

Western Blot Analysis for a SAC Override

This protocol analyzes protein level changes to confirm a SAC override.

- Cell Line and Treatment: Nocodazole-arrested HeLa or HCT-116 cells are treated with DMSO or MPI-0479605 for various time points (e.g., 0 and 6 hours).
- Lysate Preparation: Cell lysates are prepared for Western blot analysis.
- Antibodies: Antibodies against Cyclin B, Securin, and BubR1 phosphorylation are used to assess mitotic exit.

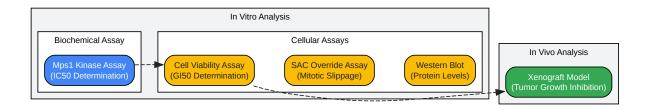
Human Tumor Xenograft Models

This protocol evaluates the in vivo antitumor activity of MPI-0479605.

- Animal Model: Nude (nu+/nu+) mice are used.
- Tumor Cell Implantation: HCT-116 or Colo-205 cells are transplanted subcutaneously into the flanks of the mice.
- Treatment Initiation: Treatment with MPI-0479605 begins when the average tumor mass reaches approximately 100 mm³.
- Drug Formulation: MPI-0479605 is formulated in 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300.
- Dosing: MPI-0479605 is administered via intraperitoneal (i.p.) injection at the specified doses and schedules.



- Tumor Measurement: Tumor volume is measured using vernier calipers.
- Efficacy Calculation: Tumor growth inhibition (TGI) is calculated as: %TGI = 100 100 *
 (change in median tumor volume of treated group) / (change in median tumor volume of control group).



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Characterization of the cellular and antitumor effects of MPI-0479605, a small-molecule inhibitor of the mitotic kinase Mps1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. webapps.myriad.com [webapps.myriad.com]
- To cite this document: BenchChem. [MPI-0479605: A Technical Guide to its Effects on Mitosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604637#effects-of-mpi-0479605-on-mitosis]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com